

Inavolisib: A New Frontier in PI3K Inhibition with Unprecedented Selectivity for PI3Kα

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PI3K-IN-35	
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A novel phosphoinositide 3-kinase (PI3K) inhibitor, inavolisib (GDC-0077), is demonstrating a remarkable and potent selectivity for the PI3Kα isoform, heralding a potential paradigm shift in targeted cancer therapy. This comparison guide provides an in-depth analysis of inavolisib's selectivity profile against other PI3K inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

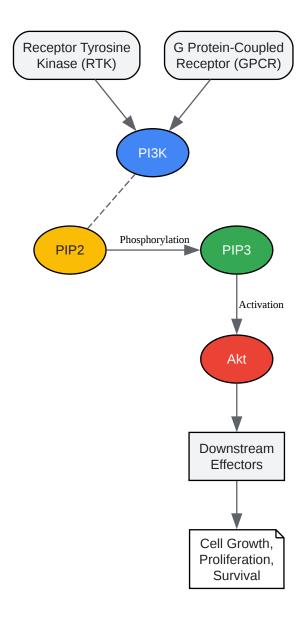
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into several classes, with Class I being the most implicated in cancer. Class I PI3Ks comprise four isoforms: α , β , δ , and γ . While pan-PI3K inhibitors have been developed, their lack of specificity can lead to off-target effects and toxicity. The development of isoform-selective inhibitors represents a more refined strategy to target cancer cells while minimizing collateral damage to healthy tissues.

The PI3K Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates,



leading to the regulation of various cellular processes, including cell cycle progression, apoptosis, and metabolism.



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PI3K Signaling Pathway Diagram

Comparative Selectivity of PI3K Inhibitors

Inavolisib exhibits an exceptionally high degree of selectivity for the PI3K α isoform. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for PI3K α to be a mere 0.038 nM.[2] Furthermore, it is reported to be over 300-fold more selective for



PI3K α compared to the other Class I isoforms (β , δ , and γ).[2][3] This level of selectivity is a significant advancement over many existing PI3K inhibitors.

The following table provides a comparative summary of the inhibitory activities of inavolisib and other notable PI3K inhibitors across the four Class I isoforms.

Inhibitor	Pl3Kα (IC50/Ki, nM)	PI3Kβ (IC50/Ki, nM)	PI3Kδ (IC50/Ki, nM)	PI3Ky (IC50/Ki, nM)
Inavolisib (GDC- 0077)	0.038	>11.4	>11.4	>11.4*
Alpelisib (BYL719)	5[4] / 4.6[5]	1156[5]	290[5]	250[5]
Taselisib (GDC- 0032)	0.29 (Ki)[6]	9.1 (Ki)[6]	0.12 (Ki)[6]	0.97 (Ki)[6]
Pictilisib (GDC-0941)	3[7][8][9]	33[7][8]	3[7][8][9]	75[7][8]

^{*}Values for PI3K β , δ , and γ for Inavolisib are estimated based on the reported >300-fold selectivity compared to PI3K α .

Experimental Protocols

The determination of the inhibitory activity of these compounds is predominantly performed using in vitro kinase assays. A widely accepted method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay for PI3K Isoform Selectivity

This protocol outlines the general steps for assessing the IC50 of a test compound against the four Class I PI3K isoforms.

- 1. Reagents and Materials:
- Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Ky enzymes



- Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
- Adenosine triphosphate (ATP)
- ADP-Glo[™] Kinase Assay Kit (containing ADP-Glo[™] Reagent and Kinase Detection Reagent)
- Test compound (e.g., inavolisib) serially diluted in DMSO
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT)
- 384-well white assay plates
- 2. Assay Procedure:
- Enzyme/Substrate Preparation: Prepare a solution of each PI3K isoform and the PIP2 substrate in the assay buffer.
- Compound Dispensing: Add a small volume (e.g., 1 μL) of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Reaction Initiation: Add the enzyme/substrate mixture to each well to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This
 reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40
 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each
 well. This reagent converts the ADP generated in the kinase reaction back to ATP and
 contains luciferase and luciferin to produce a luminescent signal proportional to the amount
 of ADP. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.



3. Data Analysis:

- The luminescence readings are converted to the percentage of kinase activity relative to the vehicle control.
- The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Summary

Inavolisib (GDC-0077) stands out as a highly potent and selective inhibitor of the PI3K α isoform. Its sub-nanomolar IC50 for PI3K α and its remarkable >300-fold selectivity over other Class I isoforms represent a significant advancement in the field of targeted cancer therapy.[2] This high degree of selectivity is anticipated to translate into a wider therapeutic window, potentially leading to improved efficacy and reduced side effects in patients with PIK3CA-mutated cancers. The data presented in this guide underscores the potential of inavolisib as a best-in-class PI3K α inhibitor and warrants its continued investigation in clinical settings.

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- To cite this document: BenchChem. [Inavolisib: A New Frontier in PI3K Inhibition with Unprecedented Selectivity for PI3Kα]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400824#selectivity-of-a-new-pi3k-inhibitor-across-pi3k-isoforms]

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